

Delavinone-Induced Ferroptosis: A Technical Guide to the Core Pathway

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ferroptosis, a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation, has emerged as a promising therapeutic avenue in oncology.[1][2] **Delavinone**, a novel compound, has been identified as a potent inducer of ferroptosis in colorectal cancer (CRC) cells.[3] This technical guide provides an in-depth overview of the core signaling pathway of **Delavinone**-induced ferroptosis, complete with detailed experimental protocols and representative data presentation to facilitate further research and drug development in this area.

Core Signaling Pathway: The PKCδ/Nrf2/GPX4 Axis

Delavinone exerts its pro-ferroptotic effects by modulating a key signaling cascade involving Protein Kinase C delta (PKC δ), Nuclear factor erythroid 2-related factor 2 (Nrf2), and Glutathione Peroxidase 4 (GPX4).[3]

Mechanism of Action:

- Inhibition of PKCδ: Delavinone directly inhibits the kinase activity of PKCδ.[3]
- Reduced Nrf2 Phosphorylation: This inhibition of PKCδ leads to a decrease in the phosphorylation of Nrf2.[3] Nrf2 is a critical transcription factor that regulates the cellular





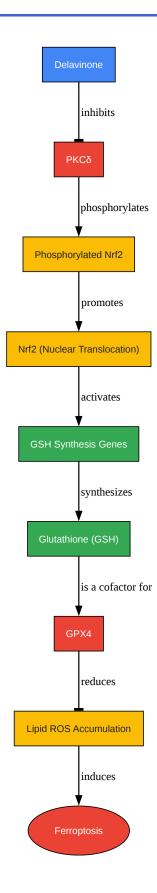


antioxidant response.[4]

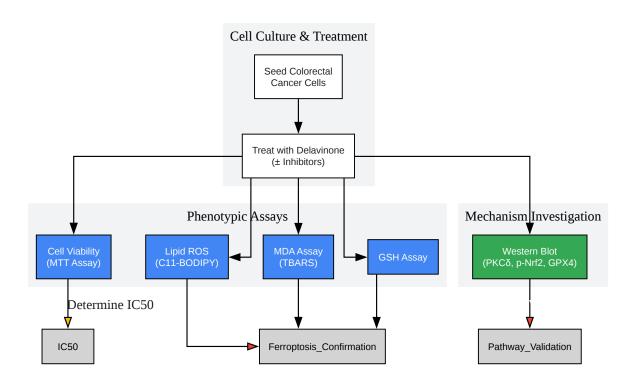
- Decreased Nrf2 Nuclear Translocation: The reduced phosphorylation of Nrf2 impairs its translocation into the nucleus.[3]
- Downregulation of GSH Synthesis-Related Genes: Consequently, the expression of downstream genes responsible for glutathione (GSH) synthesis is diminished.[3]
- GPX4 Inhibition and Lipid Peroxidation: The depletion of GSH, a crucial cofactor for GPX4, leads to the inactivation of this key enzyme. GPX4 is the primary enzyme responsible for reducing lipid peroxides.[5] Its inactivation results in the accumulation of lipid reactive oxygen species (ROS) and ultimately, ferroptotic cell death.[3]

This pathway is further validated by the observation that overexpression of GPX4 can mitigate the anticancer effects of **Delavinone**.[3]









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